molecular formula C8H10F2N2 B13053209 (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13053209
M. Wt: 172.18 g/mol
InChI Key: UXHWVPQAZDPIPR-SSDOTTSWSA-N
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Description

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine source under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and purification, to yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine
  • (1S)-1-(2,6-Dibromophenyl)ethane-1,2-diamine
  • (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Uniqueness

(1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chlorinated, brominated, or methylated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1S)-1-(2,6-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1

InChI Key

UXHWVPQAZDPIPR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CN)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)N)F

Origin of Product

United States

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